molecular formula C5H6BrClN2O B2870730 (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol CAS No. 2260932-68-9

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol

Cat. No. B2870730
CAS RN: 2260932-68-9
M. Wt: 225.47
InChI Key: SBKTWATZLWGKQR-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol, also known as BCM, is a chemical compound that has shown promise in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. BCM has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol inhibits the activity of PTP1B by binding to its catalytic site and preventing the dephosphorylation of its substrates. This leads to increased insulin sensitivity and glucose uptake in cells, which is beneficial for the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in obese mice. (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has been found to have minimal toxicity and no adverse effects on liver and kidney function.

Advantages and Limitations for Lab Experiments

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is a useful tool for studying protein-protein interactions and the signaling pathways involved in insulin resistance. It has a high specificity for PTP1B and does not inhibit other protein tyrosine phosphatases. However, (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has a short half-life and is unstable in aqueous solutions, which limits its use in some experiments.

Future Directions

There are several future directions for research on (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol. One area of interest is the development of more stable and potent analogs of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol for use in drug development. Another area of interest is the study of the interactions between (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol and other proteins involved in insulin resistance, such as IRS-1 and Akt. Additionally, the use of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol in combination with other drugs for the treatment of diabetes and obesity is an area of potential research.

Synthesis Methods

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol can be synthesized using different methods, including the reaction of 4-bromo-5-chloro-1-methylpyrazole with formaldehyde and sodium borohydride. Another method involves the reaction of 4-bromo-5-chloro-1-methylpyrazole with paraformaldehyde and sodium borohydride. The yield and purity of the synthesized (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has been studied for its potential use in various scientific research applications, such as in the development of new drugs and as a tool for studying protein-protein interactions. (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of diabetes and obesity. (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has also been used to study the interactions between PTP1B and other proteins, such as insulin receptor substrate 1 (IRS-1), to understand the signaling pathways involved in insulin resistance.

properties

IUPAC Name

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKTWATZLWGKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CO)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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